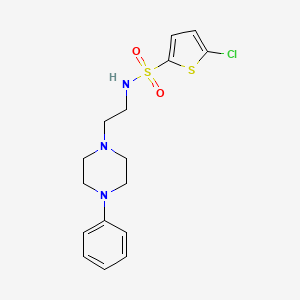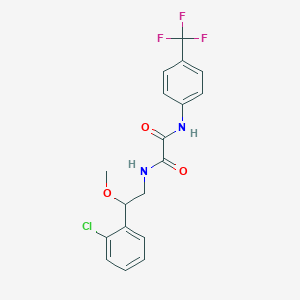![molecular formula C20H25Cl2N5O3S B2418778 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1331191-28-6](/img/structure/B2418778.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with a molecular formula of C17H12BrClN4O3S . It contains several functional groups, including a benzothiazole ring, a pyrazole ring, and an amide group .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For example, mass spectrometry can provide the molecular weight of the compound . NMR and IR spectroscopy can provide information about the compound’s structure .Scientific Research Applications
Anticancer Properties
The compound has demonstrated promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It may inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Further studies are needed to explore its potential as a targeted therapy for specific cancer types .
Antimicrobial Activity
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride” has shown antimicrobial properties against bacteria, fungi, and parasites. It could be a valuable candidate for developing new antibiotics or antifungal agents. Researchers have investigated its efficacy against drug-resistant strains, emphasizing its potential in combating infectious diseases .
Anti-Inflammatory and Analgesic Effects
The compound exhibits anti-inflammatory and analgesic properties. It may modulate inflammatory pathways, reduce pain, and alleviate symptoms associated with inflammatory conditions. Investigating its mechanism of action and optimizing its bioavailability could lead to novel anti-inflammatory drugs .
Antihypertensive Activity
Studies suggest that this compound may act as an antihypertensive agent by affecting calcium channels or other relevant pathways. Its vasodilatory effects could contribute to blood pressure regulation. Researchers continue to explore its potential in managing hypertension .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites, remains a global health concern. Preliminary research indicates that the compound exhibits antileishmanial activity. Further studies are needed to validate its efficacy and safety for treating this neglected tropical disease .
Potential as a Central Nervous System (CNS) Drug
Given its diverse pharmacological activities, researchers have investigated the compound’s effects on the CNS. It may have anticonvulsant properties, influence neurotransmitter systems, or impact neurodegenerative diseases. Understanding its interactions with CNS targets is crucial for drug development .
Mechanism of Action
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3S.ClH/c1-3-26-15(6-7-22-26)19(27)25(9-8-24-10-12-29-13-11-24)20-23-17-16(28-2)5-4-14(21)18(17)30-20;/h4-7H,3,8-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTCJWGIQQQWKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

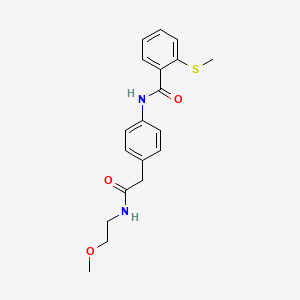
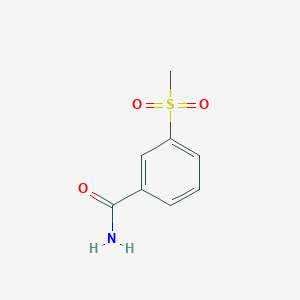



![1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2418705.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)


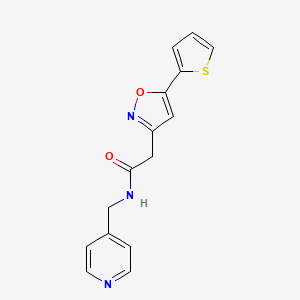
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2418715.png)
